7-Hydroxy-6-methoxyphthalide

描述

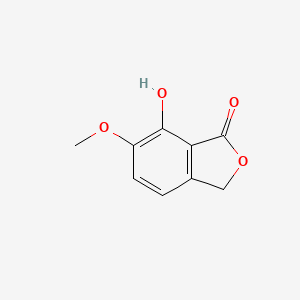

Structure

2D Structure

3D Structure

属性

IUPAC Name |

7-hydroxy-6-methoxy-3H-2-benzofuran-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O4/c1-12-6-3-2-5-4-13-9(11)7(5)8(6)10/h2-3,10H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJYWSBFTOXPGTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(COC2=O)C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00183948 | |

| Record name | 7-Hydroxy-6-methoxyphthalide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00183948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29809-16-3 | |

| Record name | 7-Hydroxy-6-methoxyphthalide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029809163 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Hydroxy-6-methoxyphthalide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00183948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Natural Occurrence and Isolation

Isolation from Botanical Sources

The primary botanical source of 7-Hydroxy-6-methoxyphthalide is the plant species Pittosporum illicioides.

Research has led to the successful isolation of this compound from the roots of Pittosporum illicioides var. illicioides. Specifically, the (S)-3-ethyl-7-hydroxy-6-methoxyphthalide enantiomer has been identified in this plant tissue.

While specific, detailed protocols for the extraction and purification of this compound from Pittosporum illicioides are not extensively detailed in the reviewed literature, general phytochemical isolation techniques are employed. A typical procedure would involve the following steps:

Extraction : The dried and powdered root material is subjected to solvent extraction, often using methanol (B129727) or ethanol, to create a crude extract.

Fractionation : The crude extract is then partitioned with solvents of varying polarities, such as n-hexane, ethyl acetate (B1210297), and water, to separate compounds based on their solubility.

Chromatographic Purification : The fractions containing the target compound are then subjected to various chromatographic techniques for purification. These commonly include:

Column Chromatography : Using stationary phases like silica (B1680970) gel or Sephadex, with a gradient of mobile phase solvents to separate the compounds.

High-Performance Liquid Chromatography (HPLC) : Often used as a final purification step to obtain the compound in high purity.

The structure of the isolated compound is then confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Isolation from Microbial Sources

While the initial prompt suggested the isolation of this compound from Penicillium pinophilum SD-272, a thorough review of the available scientific literature did not confirm the presence of this specific compound from this fungal strain. However, various other phthalide (B148349) derivatives have been isolated from different species of the Penicillium genus, indicating that this group of fungi is a rich source of phthalide compounds.

Although this compound has not been definitively reported from Penicillium pinophilum SD-272, other related phthalides have been isolated from other Penicillium species. For instance, the endophytic fungus Penicillium crustosum, isolated from coffee seeds, has been shown to produce 5-hydroxy-7-methoxy-4-methylphthalide researchgate.net.

For the production of phthalides from fungal sources, specific fermentation strategies are employed to maximize the yield of the desired secondary metabolites. A general approach involves:

Fungal Culture : The selected fungal strain is cultured in a suitable liquid medium containing essential nutrients like carbon and nitrogen sources.

Static or Shaken Fermentation : The culture is incubated for a specific period, often several days to weeks, under either static or shaken conditions to promote fungal growth and metabolite production.

Extraction : After the fermentation period, the culture broth and/or the fungal mycelium are extracted with organic solvents, such as ethyl acetate, to isolate the secondary metabolites.

Purification : The crude extract is then purified using a combination of chromatographic techniques, similar to those used for botanical sources, to isolate the individual compounds.

The following table summarizes the fermentation and isolation of a related phthalide from a Penicillium species:

| Parameter | Description |

| Fungal Strain | Penicillium crustosum |

| Fermentation Time | 20 days |

| Extraction Solvent | Dichloromethane/Methanol followed by Dichloromethane |

| Purification Method | Column Chromatography over silica gel, followed by Sephadex LH-20 chromatography |

| Isolated Compound | 5-hydroxy-7-methoxy-4-methylphthalide |

Proposed Biosynthetic Pathways

The biosynthesis of phthalides, in both plants and fungi, is generally understood to proceed through the polyketide pathway nih.govresearchgate.netwikipedia.org. This pathway involves the sequential condensation of small carboxylic acid units to form a linear polyketide chain, which then undergoes cyclization and further modifications to yield the final phthalide structure.

The proposed biosynthetic pathway for this compound is believed to involve the following key steps:

Polyketide Chain Formation : The biosynthesis is initiated with a starter unit, typically acetyl-CoA, which is sequentially condensed with several extender units, most commonly malonyl-CoA. This process is catalyzed by a multi-domain enzyme complex known as polyketide synthase (PKS) wikipedia.org.

Cyclization : The resulting linear polyketide chain undergoes an intramolecular cyclization to form the aromatic ring and the lactone ring of the phthalide core.

Tailoring Reactions : Following cyclization, the basic phthalide skeleton is modified by a series of tailoring enzymes to produce the final structure of this compound. These modifications include:

Hydroxylation : The introduction of a hydroxyl group at the C-7 position.

Methoxylation : The addition of a methoxy (B1213986) group at the C-6 position, which likely involves an O-methylation step catalyzed by a methyltransferase enzyme.

This proposed pathway is consistent with the known biosynthesis of other fungal and plant-derived polyketides nih.govresearchgate.netwikipedia.org.

Chemical Synthesis and Derivatization

Strategies for Total Synthesis of 7-Hydroxy-6-methoxyphthalide

The total synthesis of this compound can be achieved through several pathways, each with distinct advantages.

Classical condensation reactions represent a foundational approach to the synthesis of the phthalide (B148349) framework. One common strategy involves an aldol-type condensation followed by an intramolecular cyclization and dehydration (lactonization). For instance, 3-substituted phthalides can be synthesized through a one-pot cascade reaction starting from 2-formylbenzoic acid and a compound with an active methylene (B1212753) group, such as a β-keto acid. beilstein-journals.orgnih.gov

The reaction is typically catalyzed by a base or acid. The proposed mechanism begins with the base-catalyzed formation of an enolate from the β-keto acid, which then acts as a nucleophile, attacking the aldehyde group of 2-formylbenzoic acid to form an aldol (B89426) intermediate. beilstein-journals.org This intermediate subsequently undergoes a facile decarboxylation and lactonization to yield the final 3-substituted phthalide product. beilstein-journals.org While this provides a general route to the phthalide core, specific application to this compound would require appropriately substituted precursors.

Modern synthetic chemistry has increasingly employed transition-metal catalysis for the efficient construction of heterocyclic compounds, including phthalides. Rhodium(III)-catalyzed C-H bond activation has emerged as a powerful tool. researchgate.netmdpi.com This method allows for the direct annulation of benzoic acids with coupling partners like acrylates or saturated ketones to form the phthalide ring system. researchgate.net

Under Rh(III)-catalyzed conditions, a directed C-H functionalization of the benzoic acid occurs, followed by key steps such as β-hydride elimination and intramolecular Michael addition. researchgate.net This approach offers high regioselectivity and is notable for its ability to proceed even in water, presenting a greener alternative to traditional organic solvents. researchgate.net The versatility of Rh(III) catalysis also extends to its tolerance of various functional groups, making it a robust strategy for accessing diverse and complex phthalide derivatives from readily available starting materials. researchgate.netrsc.org Other metals, such as ruthenium and copper, have also been utilized in catalytic cycles to synthesize 3-substituted phthalides. nih.gov

Optimizing reaction conditions is a critical step to maximize the yield and purity of the desired product. nih.gov For phthalide synthesis, key parameters that are typically adjusted include the choice of catalyst, solvent, temperature, and reaction time. researchgate.net For example, in the synthesis of 3-substituted phthalides via a cascade reaction, various organic bases and solvents can be screened to find the ideal combination. beilstein-journals.orgnih.gov

The following table illustrates an example of reaction optimization for the synthesis of 3-phenacylphthalide, a related substituted phthalide, demonstrating how systematic variation of conditions can significantly impact the outcome.

| Entry | Catalyst (Base) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | p-anisidine (B42471) | Glycerol (B35011) | 65 | 0.5 | 80 |

| 2 | p-toluidine | Glycerol | 65 | 1.0 | 75 |

| 3 | aniline | Glycerol | 65 | 1.5 | 70 |

| 4 | p-anisidine | Water | 65 | 5.0 | Trace |

| 5 | p-anisidine | Ethanol | 65 | 5.0 | Trace |

| 6 | p-anisidine | Glycerol | Room Temp. | 5.0 | 30 |

This table is representative of optimization studies for phthalide synthesis, adapted from findings on 3-phenacylphthalide. beilstein-journals.orgnih.gov

As shown, glycerol proved to be a superior solvent compared to water or ethanol, and p-anisidine was an effective catalyst, affording a high yield in a short reaction time at 65 °C. beilstein-journals.orgnih.gov Such systematic optimization is crucial for developing efficient and scalable syntheses of this compound. nii.ac.jp

Synthesis of Structural Analogues and Derivatives

The phthalide scaffold is a valuable building block in medicinal chemistry, prompting significant research into the synthesis of its structural analogues. nih.govrsc.org

The synthesis of substituted phthalides allows for the exploration of structure-activity relationships. A variety of synthetic methods have been developed to introduce substituents at different positions on the phthalide ring. For example, a manufacturing-scale synthesis of 5-substituted phthalides, such as 5-chlorophthalide, has been developed using an ortho-lithiation strategy. acs.org

A highly versatile one-pot cascade strategy allows for the synthesis of a wide array of 3-substituted phthalides by reacting 2-formylbenzoic acid with various β-keto acids in glycerol. beilstein-journals.orgnih.gov This method demonstrates broad substrate compatibility, leading to good to excellent yields for numerous derivatives.

| β-Keto Acid/Ketone Derivative | Resulting 3-Substituted Phthalide Product | Yield (%) |

|---|---|---|

| Benzoylacetic acid | 3-Phenacylphthalide | 80 |

| 4-Methoxybenzoyl-acetic acid | 3-(4-Methoxyphenacyl)phthalide | 85 |

| 4-Chlorobenzoyl-acetic acid | 3-(4-Chlorophenacyl)phthalide | 83 |

| 2-Thienoyl-acetic acid | 3-(2-Thienoylmethyl)phthalide | 78 |

| Acetoacetic acid | 3-Acetonylphthalide | 75 |

This table showcases the substrate scope for a one-pot synthesis of 3-substituted phthalides, adapted from published data. beilstein-journals.orgnih.gov

Many biologically active natural products exist as single enantiomers, making stereoselective synthesis a critical field of study. rsc.org The specific enantiomer, (S)-3-ethyl-7-hydroxy-6-methoxyphthalide, has been identified and isolated as a new natural product from the plant Pittosporum illicioides. researchgate.net

The synthesis of specific enantiomers of phthalides requires asymmetric synthetic methods. nih.govrsc.org These approaches often involve the use of chiral catalysts, chiral auxiliaries, or enzymes to control the stereochemical outcome of the reaction. ajol.inforesearchgate.net For example, asymmetric ortho-lithiation strategies and enantioselective reduction of a ketone precursor are common tactics to install the desired stereocenter. ajol.info Achieving high stereoselectivity is essential for preparing enantiomerically pure phthalide derivatives for biological evaluation and potential therapeutic applications. nih.govrsc.org

Biological Activities and Mechanistic Studies Preclinical Focus

In Vitro Biological Activities

No specific preclinical data on the antibacterial activity of 7-Hydroxy-6-methoxyphthalide or its 3-ethyl derivatives were identified in the reviewed literature. While other natural phthalides, such as those from celery, have demonstrated antibacterial properties, these findings cannot be directly attributed to the specific compound .

There is currently no available scientific literature detailing the in vitro antifungal activity of this compound or its closely related derivatives.

Research has demonstrated that stereoisomers of 3-ethyl-7-hydroxy-6-methoxyphthalide possess anti-inflammatory activity by inhibiting respiratory burst in human neutrophils. nih.govtmu.edu.tw In response to the stimulant fMLP/CB (N-formyl-L-methionyl-L-leucyl-L-phenylalanine/cytochalasin B), both the (S) and (R) forms of 3-ethyl-7-hydroxy-6-methoxyphthalide showed inhibitory effects on superoxide (B77818) anion (O₂⁻) generation. nih.govtmu.edu.tw

These phthalide (B148349) derivatives were isolated from the root of Pittosporum illicioides var. illicioides and were evaluated for their effects on human neutrophil pro-inflammatory responses. nih.gov The study reported the half-maximal inhibitory concentrations (IC₅₀) for these compounds, indicating their potency in suppressing a key inflammatory process mediated by neutrophils. nih.govtmu.edu.twscispace.com

Table 1: Inhibition of Superoxide Anion Generation by 3-Ethyl-7-hydroxy-6-methoxyphthalide Derivatives in fMLP/CB-Stimulated Human Neutrophils| Compound | IC₅₀ (μM) | Source |

|---|---|---|

| (S)-3-ethyl-7-hydroxy-6-methoxyphthalide | 29.8 ± 5.6 | nih.govtmu.edu.tw |

| (R)-3-ethyl-7-hydroxy-6-methoxyphthalide | 28.4 ± 6.2 | nih.govtmu.edu.tw |

No specific in vitro studies detailing the direct modulatory effects of this compound or its 3-ethyl derivatives on inflammatory mediators or key signaling pathways, such as the NF-κB (nuclear factor kappa-B) pathway, were found in the reviewed scientific literature.

Antioxidant Properties4.1.4. Preclinical Cytotoxicity against Cancer Cell Lines4.1.4.1. Cell Line Specificity and Half-maximal Inhibitory Concentration (IC50)4.1.4.2. Cellular Mechanisms (e.g., Apoptosis Induction)4.1.5. Other Reported Biological Activities (e.g., Neuroprotective effects)4.2. In Vivo Biological Activities (Animal Models)4.2.1. Efficacy Studies in Preclinical Disease Models (e.g., Anti-inflammatory models)

Without primary research data on this compound, any attempt to create the requested content would be speculative and would not meet the required standards of scientific accuracy. Further research would be needed to be conducted on this specific compound to determine its biological activities.

An article on the chemical compound “this compound” cannot be generated as requested. Extensive searches for scientific literature and data pertaining to this specific compound have yielded no results. It appears that "this compound" may be an incorrect or non-existent compound name, as there is no information available in scientific databases or published research concerning its biological activities, mechanistic studies, or any related preclinical data.

Therefore, the requested article, structured around the provided outline, cannot be created. No data exists for the following sections and subsections for the compound "this compound":

Elucidation of Molecular Mechanisms of Action

Pathway Analysis and Downstream Signaling Modulation

Without any foundational research on this compound, it is not possible to provide scientifically accurate content as per the instructions. It is recommended to verify the chemical name and structure of the compound of interest.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Identification of Key Pharmacophoric Features

A pharmacophore is the specific ensemble of steric and electronic features necessary to ensure optimal molecular interactions with a specific biological target and to trigger or block its biological response. d-nb.info For the phthalide (B148349) class of compounds, the key pharmacophoric features are rooted in its fundamental bicyclic structure and the nature of its substituents.

The essential pharmacophoric features for a bioactive phthalide derivative, based on its structural class, can be identified as:

The Phthalide Core : The fused benzene (B151609) and γ-lactone ring system forms the fundamental scaffold, providing the rigid structure necessary for interaction with biological targets.

Aromatic Hydroxyl Group : The presence of a hydroxyl (-OH) group on the benzene ring is considered a key feature. Studies on various marine fungal phthalide derivatives have indicated that the presence of an -OH group on the aromatic ring has a positive effect on bioactivity. researchgate.net In 7-Hydroxy-6-methoxyphthalide, this is the hydroxyl group at the C-7 position.

Oxygen-containing Substituents : The oxygen atoms in the lactone ring, the hydroxyl group, and the methoxy (B1213986) group can act as hydrogen bond acceptors or donors, which are critical for binding to target proteins.

Hydrophobic Regions : The aromatic benzene ring provides a hydrophobic region that can engage in van der Waals or π-π stacking interactions with the target site.

Substituent at C-3 : The nature of the substituent at the C-3 position of the lactone ring is also a critical determinant of activity. While this compound itself is unsubstituted at this position, studies on other phthalides show that modifications here significantly alter biological effects. For instance, the presence of a double side chain at C-3 has been shown to result in lower binding and activation properties in some contexts compared to compounds with a single chain. researchgate.net

Correlation between Structural Modifications and Biological Activity

The biological activity of phthalide derivatives can be significantly altered by making specific structural modifications to the core molecule. SAR studies on this class of compounds reveal distinct correlations between changes in the molecular structure and the resulting biological effects.

Influence of Benzene Ring Substituents:

Hydroxylation : As noted, the addition of a hydroxyl group to the aromatic ring is generally favorable for biological activity. researchgate.net The position and number of hydroxyl groups can modulate the potency and selectivity of the compound. The C-7 hydroxyl group in this compound is thus predicted to be a significant contributor to its biological profile.

Methoxylation : The methoxy (-OCH3) group at the C-6 position plays a crucial role in modulating the molecule's physicochemical properties. Methylation of aromatic hydroxyl groups is a common strategy to enhance bioavailability and pharmacological efficacy by altering lipophilicity and metabolic stability. nih.gov The presence of the methoxy group can influence how the compound is absorbed, distributed, metabolized, and excreted.

Influence of Lactone Ring Substituents:

C-3 Position : The C-3 position is a primary site for modification. Introducing different alkyl or aryl side chains can impact the molecule's steric and electronic profile, leading to varied biological outcomes. As previously mentioned, single side chains at this position are often more effective than double side chains for certain activities. researchgate.net

The following table summarizes the general trends observed in the structure-activity relationships of phthalide derivatives.

| Structural Modification | Effect on Biological Activity | Rationale |

|---|---|---|

| Addition of Hydroxyl (-OH) group to aromatic ring | Generally increases activity | Enhances hydrogen bonding potential with target sites. researchgate.net |

| Addition of Methoxy (-OCH3) group to aromatic ring | Modulates activity (can increase or decrease) | Alters lipophilicity, electronic properties, and metabolic stability. nih.gov |

| Introduction of a single side chain at C-3 | Can increase activity | Allows for additional interactions with the target's binding pocket. |

| Introduction of a double side chain at C-3 | Generally decreases activity | May introduce steric hindrance, preventing optimal binding. researchgate.net |

Computational Approaches in SAR (e.g., Quantitative Structure-Activity Relationships (QSAR))

Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, are invaluable tools for refining the understanding of SAR and for designing new, more potent molecules. nih.gov QSAR studies establish a mathematical relationship between the chemical structure and biological activity of a set of compounds. While specific QSAR models for this compound are not available, studies on structurally related phthalimide (B116566) analogues provide insights into the key molecular descriptors that likely govern activity. researchgate.netarkat-usa.org

QSAR analyses of phthalimide derivatives have revealed that the following descriptors are often correlated with biological potency:

Molecular Flexibility : The incorporation of rotatable bonds, which increases molecular flexibility, was shown to be conducive to the activity of phthalimide derivatives. researchgate.netarkat-usa.org This allows the molecule to adopt the optimal conformation required for binding to its biological target.

Molecular Branching : An increase in molecular branching was found to be detrimental to the activity in the same series of compounds. researchgate.netarkat-usa.org This may be due to unfavorable steric interactions within the binding site.

These findings from related compound classes allow for the rational design of novel this compound derivatives. For instance, a QSAR model could guide the selection of substituents to optimize lipophilicity while avoiding excessive branching.

The table below highlights key molecular descriptors and their typical influence on the biological activity of phthalide-related structures as determined by QSAR studies.

| Molecular Descriptor | Correlation with Biological Activity | Implication for Drug Design |

|---|---|---|

| Lipophilicity (e.g., LogP) | Positive | Increasing lipophilicity can enhance membrane permeability and target interaction. researchgate.netarkat-usa.org |

| Molecular Flexibility (Number of Rotatable Bonds) | Positive | Higher flexibility allows for better conformational adaptation to the binding site. researchgate.netarkat-usa.org |

| Molecular Branching | Negative | Increased branching may cause steric clashes that reduce binding affinity. researchgate.netarkat-usa.org |

| Halogen Substituents | Positive | Incorporating halogens can increase lipophilicity and introduce specific electronic interactions. researchgate.netarkat-usa.org |

Metabolism and Pharmacokinetics in Preclinical Models

Metabolic Fate in Mammalian Systems (e.g., Rats, Rabbits)

Studies in both rats and rabbits have identified 7-Hydroxy-6-methoxyphthalide as a urinary metabolite following the administration of Noscapine (B1679977). tandfonline.comtandfonline.comnih.gov However, it is consistently reported as a minor or trace metabolite in these species. tandfonline.comnih.gov

This compound, also referred to as MA-1 in some studies, was first isolated from the urine of rats, rabbits, and humans treated with Noscapine. tandfonline.comnih.gov Its identification was primarily achieved through mass spectrometry. tandfonline.comnih.gov While present, its urinary excretion was found to be in trace amounts in both rat and rabbit models. tandfonline.comnih.gov In contrast, its isomer, 6-hydroxy-7-methoxyphthalide (B164591) (MA-2), was found to be a more significant metabolite in these species. tandfonline.comnih.gov

The formation of this compound is a result of the broader metabolic breakdown of Noscapine. The primary biotransformation pathways for Noscapine include O-demethylation and C-C bond cleavage. tandfonline.comtandfonline.comnih.gov

The initial step involves the cleavage of the C1-C9 bond in the Noscapine molecule, which results in the formation of Meconine and Cotarnine. tandfonline.comnih.gov this compound is subsequently formed through the O-demethylation of Meconine. tandfonline.com

Excretion Patterns and Elimination Kinetics in Preclinical Species

Data on the specific excretion patterns and elimination kinetics of this compound are limited due to its status as a minor metabolite. Studies have quantified its presence in urine, but detailed kinetic parameters have not been reported. In both rats and rabbits, this compound was excreted in only trace amounts in the urine. tandfonline.comnih.gov For its more abundant isomer, 6-hydroxy-7-methoxyphthalide (MA-2), the conjugated form was excreted to a much greater extent than the free form in both species. tandfonline.comnih.gov

Preclinical Pharmacokinetic Profiles (e.g., Absorption, Distribution, Metabolism, Excretion)

A comprehensive preclinical pharmacokinetic profile specifically for this compound is not available in the current scientific literature. No studies have been identified that involve the direct administration of this compound to animal models to determine its absorption, distribution, metabolism, and excretion (ADME) parameters. The existing knowledge is confined to its formation and excretion as a minor metabolite of Noscapine. The parent compound, Noscapine, has been shown to have an oral bioavailability of approximately 31.5% in mice. nih.gov

Analytical Methodologies for Research and Characterization

Spectroscopic Techniques for Structure Elucidation and Confirmation

Spectroscopy is a cornerstone in the structural analysis of organic compounds like 7-Hydroxy-6-methoxyphthalide. By examining the interaction of the molecule with electromagnetic radiation, detailed information about its atomic composition and connectivity can be obtained.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise structure of organic molecules. It provides information on the chemical environment of individual atoms, primarily hydrogen (¹H NMR) and carbon (¹³C NMR), and their connectivity.

¹H NMR Spectroscopy: In a ¹H NMR spectrum of this compound, distinct signals are expected for the aromatic protons, the methylene (B1212753) (CH₂) protons of the phthalide (B148349) ring, the methoxy (B1213986) (OCH₃) protons, and the hydroxyl (OH) proton. The chemical shifts (δ) of the aromatic protons are influenced by the electronic effects of the hydroxyl and methoxy substituents. The methoxy group protons would typically appear as a sharp singlet, while the methylene protons would also likely present as a singlet. The hydroxyl proton's chemical shift can be variable and may appear as a broad singlet.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, distinct resonances are anticipated for the carbonyl carbon of the lactone ring, the aromatic carbons (both protonated and quaternary), the methylene carbon, and the methoxy carbon. The chemical shifts of the aromatic carbons are indicative of the substitution pattern on the benzene (B151609) ring.

2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to establish connectivity. COSY spectra would reveal correlations between neighboring protons, while HSQC would link protons to the carbon atoms they are directly attached to. HMBC (Heteronuclear Multiple Bond Correlation) is instrumental in identifying long-range (2-3 bond) correlations between protons and carbons, which is vital for piecing together the molecular structure and confirming the placement of substituents.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic-H | 6.8 - 7.5 | Doublet, Doublet |

| Methylene-H (CH₂) | ~5.2 | Singlet |

| Methoxy-H (OCH₃) | ~3.9 | Singlet |

| Hydroxyl-H (OH) | Variable (e.g., 5.0 - 6.0) | Broad Singlet |

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | 165 - 175 |

| Aromatic C-O | 145 - 160 |

| Aromatic C-H | 110 - 130 |

| Quaternary Aromatic C | 120 - 140 |

| Methylene (CH₂) | 65 - 75 |

| Methoxy (OCH₃) | 55 - 65 |

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides information about the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) allows for the determination of the exact mass, which can be used to deduce the molecular formula.

For this compound, the molecular ion peak ([M]⁺) would be observed in the mass spectrum, corresponding to its molecular weight. In positive-ion mode, a protonated molecule ([M+H]⁺) is often detected. The fragmentation pattern observed in the MS/MS spectrum provides valuable structural information. Expected fragmentation pathways could include the loss of a methyl group (•CH₃) from the methoxy substituent, loss of carbon monoxide (CO) from the lactone ring, or other characteristic cleavages of the phthalide structure.

Predicted Mass Spectrometry Data for this compound (C₉H₈O₄)

| Ion | Predicted m/z | Description |

| [M]⁺ | 180.04 | Molecular Ion |

| [M+H]⁺ | 181.05 | Protonated Molecule |

| [M-CH₃]⁺ | 165.03 | Loss of a methyl radical |

| [M-CO]⁺ | 152.05 | Loss of carbon monoxide |

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound. This technique is particularly useful for compounds containing chromophores, which are parts of a molecule that absorb light. The benzene ring and the carbonyl group in this compound constitute a chromophore. The UV-Vis spectrum would be expected to show absorption maxima (λmax) characteristic of this substituted aromatic system. The position and intensity of these bands are influenced by the substituents on the aromatic ring.

Predicted UV-Vis Absorption Data for this compound

| Solvent | Predicted λmax (nm) | Associated Transition |

| Methanol (B129727) or Ethanol | ~220-240, ~280-300 | π → π* transitions of the aromatic system |

Infrared (IR) spectroscopy measures the vibration of atoms in a molecule and is used to determine the functional groups present. The IR spectrum of this compound would display characteristic absorption bands corresponding to its functional groups. A broad band in the region of 3500-3200 cm⁻¹ would indicate the O-H stretching of the hydroxyl group. A strong, sharp peak around 1760-1740 cm⁻¹ would be characteristic of the C=O stretching of the γ-lactone (phthalide) ring. Bands in the 1600-1450 cm⁻¹ region would correspond to C=C stretching in the aromatic ring, and absorptions around 1250-1000 cm⁻¹ would be indicative of C-O stretching from the ether and lactone functionalities.

Predicted Infrared (IR) Absorption Data for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibrational Mode |

| Hydroxyl (O-H) | 3500 - 3200 (broad) | Stretching |

| Carbonyl (C=O) of Lactone | 1760 - 1740 (strong) | Stretching |

| Aromatic (C=C) | 1600 - 1450 | Stretching |

| Ether (Ar-O-CH₃) | ~1250 and ~1030 | Asymmetric and Symmetric Stretching |

| Aromatic C-H | ~3100-3000 | Stretching |

Chromatographic Separation and Quantitative Analysis

Chromatographic techniques are essential for the separation of this compound from complex mixtures and for its quantification.

High-Performance Liquid Chromatography (HPLC) is a premier technique for separating, identifying, and quantifying components in a mixture. For the analysis of a moderately polar compound like this compound, a reversed-phase HPLC method would be highly effective.

A typical setup would involve a C18 stationary phase column and a mobile phase consisting of a mixture of water (often with a small amount of acid like formic or acetic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol. The separation is based on the differential partitioning of the analyte between the mobile and stationary phases. Detection is commonly achieved using a UV detector set at one of the compound's absorption maxima (λmax). By running a series of standards of known concentration, a calibration curve can be generated to accurately quantify the amount of this compound in a sample.

Exemplary HPLC Method Parameters for this compound

| Parameter | Condition |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Gradient or isocratic elution with Water (0.1% Formic Acid) and Acetonitrile |

| Flow Rate | 1.0 mL/min |

| Detection | UV at λmax (e.g., 280 nm) |

| Injection Volume | 10 µL |

| Column Temperature | 25 - 30 °C |

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Detection and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful analytical tool for the separation, identification, and quantification of volatile and semi-volatile compounds, making it suitable for the analysis of this compound, particularly after appropriate derivatization. In metabolomics studies, GC-MS is instrumental in identifying and quantifying metabolites in biological samples, offering high chromatographic resolution and sensitive detection.

Sample Preparation and Derivatization:

For GC-MS analysis, non-volatile metabolites containing polar functional groups, such as the hydroxyl group in this compound, require derivatization to increase their volatility and thermal stability. A common two-step derivatization process involves:

Methoximation: The carbonyl group of the phthalide ring is reacted with methoxyamine hydrochloride to form the methoxime derivative. This step prevents the formation of multiple tautomeric peaks.

Silylation: The hydroxyl group is converted to a trimethylsilyl (B98337) (TMS) ether using a silylating agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). This process significantly increases the volatility of the analyte.

Instrumentation and Typical Parameters:

The derivatized sample is then injected into the GC-MS system. The gas chromatograph separates the components of the mixture based on their boiling points and interactions with the stationary phase of the column. The mass spectrometer then ionizes the eluted components and separates the ions based on their mass-to-charge ratio, providing a unique fragmentation pattern that aids in structural elucidation.

An illustrative set of GC-MS parameters for the analysis of a derivatized phthalide metabolite is presented in Table 1.

Table 1: Illustrative GC-MS Parameters for the Analysis of Derivatized this compound This table presents a hypothetical set of parameters based on common practices for the analysis of similar derivatized metabolites and should be optimized for specific applications.

| Parameter | Setting |

|---|---|

| Gas Chromatograph | |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |

| Injection Mode | Splitless |

| Injector Temperature | 250°C |

| Carrier Gas | Helium at a constant flow of 1 mL/min |

| Oven Temperature Program | Initial temperature of 70°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Ion Source Temperature | 230°C |

| Quadrupole Temperature | 150°C |

| Mass Scan Range | m/z 50-550 |

| Solvent Delay | 5 min |

Data Analysis:

The resulting chromatogram will show a peak at a specific retention time corresponding to the derivatized this compound. The mass spectrum of this peak will exhibit a characteristic fragmentation pattern, including a molecular ion peak and several fragment ions. These data can be compared to spectral libraries for confirmation of identity. For quantification, a calibration curve is typically generated using standards of the pure compound.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a versatile, rapid, and cost-effective chromatographic technique used for the separation and qualitative analysis of compounds. It is particularly useful for monitoring reaction progress, identifying compounds in a mixture, and determining the purity of a substance.

Principle and Procedure:

TLC involves a stationary phase, typically a thin layer of adsorbent material like silica (B1680970) gel or alumina (B75360) coated on a flat carrier such as a glass plate or aluminum foil, and a mobile phase, a solvent or solvent mixture. The sample is spotted onto the stationary phase, and the plate is placed in a sealed chamber containing the mobile phase. The solvent moves up the plate by capillary action, and the components of the sample migrate at different rates depending on their affinity for the stationary phase and their solubility in the mobile phase.

Application to this compound:

For a moderately polar compound like this compound, a silica gel plate would serve as a suitable stationary phase. The choice of the mobile phase is critical for achieving good separation. A mixture of a non-polar solvent (e.g., hexane (B92381) or toluene) and a more polar solvent (e.g., ethyl acetate (B1210297) or acetone) is typically used. The ratio of these solvents can be adjusted to optimize the separation.

Visualization:

Since this compound is likely colorless, visualization of the separated spots on the TLC plate requires a visualization agent. Common methods include:

UV light: If the compound contains a chromophore, it may be visible under UV light (typically at 254 nm), appearing as a dark spot on a fluorescent background.

Staining: The plate can be dipped into or sprayed with a staining solution that reacts with the compound to produce a colored spot. Given the presence of a hydroxyl group, stains like ceric ammonium (B1175870) molybdate (B1676688) (CAM) or potassium permanganate (B83412) would be effective.

An example of a TLC system for the analysis of this compound is outlined in Table 2.

Table 2: Example TLC System for this compound Analysis This table provides a hypothetical example of a TLC system and should be optimized based on experimental results.

| Parameter | Description |

|---|---|

| Stationary Phase | Silica gel 60 F254 pre-coated aluminum plate |

| Mobile Phase | Hexane:Ethyl Acetate (1:1, v/v) |

| Sample Preparation | Dissolved in a small amount of a suitable solvent (e.g., methanol or ethyl acetate) |

| Application | Spotted onto the baseline of the TLC plate using a capillary tube |

| Development | In a sealed chromatography chamber saturated with the mobile phase vapor |

| Visualization | 1. UV light (254 nm) 2. Staining with potassium permanganate solution followed by gentle heating | | Expected Result | A single spot with a characteristic Retention Factor (Rf) value |

Chiral Separation and Enantiomeric Purity Assessment

Phthalides possessing a stereocenter at the C3 position can exist as a pair of enantiomers. As the biological activity of enantiomers can differ significantly, the ability to separate and assess the enantiomeric purity of chiral phthalides is of paramount importance. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most common and effective technique for this purpose.

Principle of Chiral HPLC:

Chiral HPLC separates enantiomers by exploiting their differential interactions with a chiral stationary phase. The CSP creates a chiral environment where the two enantiomers form transient diastereomeric complexes with different stabilities, leading to different retention times and thus their separation.

Chiral Stationary Phases for Phthalide Separation:

For the separation of phthalide enantiomers, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica support, have proven to be highly effective. The choice of the specific CSP and the mobile phase composition are critical for achieving baseline separation.

Method Development and Enantiomeric Purity Assessment:

Developing a chiral HPLC method involves screening different chiral columns and mobile phases. Typical mobile phases consist of a mixture of a non-polar alkane (e.g., hexane or heptane) and a polar alcohol modifier (e.g., isopropanol (B130326) or ethanol). The ratio of these solvents is optimized to achieve the best resolution between the enantiomeric peaks.

Once a suitable method is developed, the enantiomeric purity, often expressed as enantiomeric excess (ee), can be determined by integrating the peak areas of the two enantiomers in the chromatogram.

A hypothetical set of conditions for the chiral HPLC analysis of this compound is presented in Table 3.

Table 3: Illustrative Chiral HPLC Conditions for Enantiomeric Purity Assessment of this compound This table presents a hypothetical set of parameters and should be optimized for the specific enantiomers.

| Parameter | Setting |

|---|---|

| Instrument | High-Performance Liquid Chromatograph |

| Column | Chiralpak AD-H (250 x 4.6 mm, 5 µm) or similar polysaccharide-based CSP |

| Mobile Phase | n-Hexane:Isopropanol (80:20, v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25°C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Sample Preparation | Dissolved in the mobile phase |

The successful application of these analytical methodologies is fundamental to advancing the research and potential applications of this compound, ensuring its quality, and understanding its biological significance.

Future Directions and Research Gaps

Exploration of Uncharted Biological Potentials

The unique structural features of 7-Hydroxy-6-methoxyphthalide, specifically the synergistic interplay of its hydroxy and methoxy (B1213986) groups, suggest a potential for a range of biological activities that are yet to be explored. The presence of both a hydrogen-donating hydroxyl group and a lipophilic methoxy group can influence its interaction with biological targets. mdpi.comnih.gov Future research should focus on systematic screening to uncover novel therapeutic applications.

Key Research Areas:

Anticancer Activity: The methoxy group in many natural compounds is known to promote cytotoxic activity in various cancer cell lines by facilitating ligand-protein binding. nih.gov Conversely, the hydroxyl group can help to overcome challenges associated with excessive lipophilicity, which can hinder drug transport. nih.gov A crucial research direction would be to screen this compound against a diverse panel of cancer cell lines to identify potential cytotoxic effects. Mechanistic studies could then elucidate the specific cellular pathways and protein markers targeted by the compound.

Antioxidant and Anti-inflammatory Properties: Phenolic compounds, characterized by hydroxyl groups on an aromatic ring, are often potent antioxidants. Investigating the radical scavenging activity of this compound is a logical step. Furthermore, its potential to modulate inflammatory pathways, for instance, by inhibiting key enzymes or signaling proteins, warrants investigation.

Enzyme Inhibition: Many natural phthalides exhibit inhibitory activity against various enzymes. A broad-based enzymatic screening of this compound could reveal novel inhibitory activities against enzymes relevant to human diseases, such as those involved in metabolic syndrome or neurodegenerative disorders. For example, the natural product colletoic acid has been identified as a selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1. nih.gov

Development of Advanced and Sustainable Synthetic Methodologies

The advancement of research into this compound is contingent upon the availability of efficient and scalable synthetic routes. While methods for synthesizing related structures exist, a focus on green and sustainable chemistry is paramount for future development.

Potential Improvements in Synthesis:

Chemo-enzymatic Synthesis: Exploring the use of enzymes, such as laccases or lipases, could offer a sustainable alternative to traditional chemical methods. researchgate.net Biocatalysis often proceeds under mild conditions with high selectivity, reducing the generation of hazardous waste. researchgate.net

Flow Chemistry: The use of continuous flow reactors can offer precise control over reaction parameters such as temperature, pressure, and reaction time. This can lead to improved yields, higher purity, and safer handling of reagents, especially for large-scale production. google.com

A comparison of potential synthetic approaches is outlined below:

| Methodology | Potential Advantages | Key Challenges |

| Traditional Synthesis | Established procedures for related compounds. | Often multi-step, lower yields, use of harsh reagents. |

| Chemo-enzymatic Synthesis | High selectivity, mild reaction conditions, environmentally friendly. researchgate.net | Enzyme stability and cost, optimization of reaction media. |

| One-Pot Tandem Reactions | Increased atom economy, reduced waste, shorter reaction times. rsc.org | Complex reaction design, potential for side reactions. |

| Flow Chemistry | Enhanced safety, scalability, and process control. | Initial setup cost, potential for clogging. |

Integration of Omics Technologies for Deeper Mechanistic Insights

Should this compound demonstrate significant biological activity, understanding its mechanism of action at a molecular level will be crucial. The integration of multi-omics technologies provides a powerful, unbiased approach to dissecting the complex biological responses induced by a compound. mdpi.comnih.gov

Omics Approaches for Mechanistic Studies:

Transcriptomics: Analyzing changes in gene expression (e.g., via RNA-seq) in cells treated with the compound can reveal the signaling pathways and cellular processes that are perturbed. This can provide clues about the compound's primary targets and downstream effects.

Proteomics: By quantifying changes in protein abundance and post-translational modifications, proteomics can identify the specific proteins that interact with this compound or whose expression is altered. This is essential for target identification and validation.

Metabolomics: Studying the changes in the cellular metabolome can provide a direct readout of the physiological impact of the compound. mdpi.com This can help to understand how the compound affects cellular metabolism and identify relevant biomarkers of its activity.

Single-Cell Multi-omics: For studying effects in heterogeneous cell populations, such as in tumors, single-cell technologies can provide a high-resolution view of how different cell types respond to the compound, overcoming the limitations of bulk analysis. mdpi.com

By integrating these datasets, researchers can construct a comprehensive model of the compound's mechanism of action, from the initial molecular interaction to the ultimate cellular response. nih.gov

Design of Novel Research Tools and Probes Based on the Compound's Structure

If this compound is found to have a specific and potent biological activity, its chemical scaffold can be leveraged to develop valuable research tools. Chemical probes are essential for identifying and validating drug targets and for studying their function in a cellular context. ethz.chrsc.org

Strategies for Probe Development:

Structure-Activity Relationship (SAR) Studies: The initial step is to synthesize a series of analogues to understand which parts of the this compound structure are essential for its activity. ethz.ch This information is critical for identifying non-essential positions where modifications can be made without compromising binding to the target. nih.gov

Affinity and Photoaffinity Probes: By incorporating a reporter tag (like biotin or a fluorescent dye) and a reactive group (like a diazirine or benzophenone), the phthalide (B148349) scaffold can be converted into a probe. unimi.it Upon binding to its target protein, the photoreactive group can be activated by light to form a covalent bond, allowing for the subsequent isolation and identification of the target protein. unimi.it

"Clickable" Probes: Incorporating a small, bioorthogonal handle, such as an alkyne or azide, allows for the attachment of various reporter tags via "click" chemistry. unimi.it This modular approach provides flexibility for different experimental applications, including cellular imaging and proteomics.

The development of such probes would be instrumental in validating the molecular targets of this compound and elucidating its precise role in cellular signaling pathways. ethz.ch

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。